molecular formula C7H10O2 B057470 Methyl hexa-4,5-dienoate CAS No. 114971-88-9

Methyl hexa-4,5-dienoate

Cat. No.: B057470
CAS No.: 114971-88-9
M. Wt: 126.15 g/mol
InChI Key: CUEIYTRWDOPVOE-UHFFFAOYSA-N
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Description

Methyl hexa-4,5-dienoate is an organic compound with the molecular formula C7H10O2. It is a derivative of hexa-4,5-dienoic acid, where the carboxylic acid group is esterified with methanol. This compound is characterized by its conjugated diene system, which consists of two double bonds separated by a single bond, making it a conjugated diene ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl hexa-4,5-dienoate can be synthesized through the esterification of hexa-4,5-dienoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors where hexa-4,5-dienoic acid and methanol are continuously fed into the reactor, and the ester product is continuously removed. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl hexa-4,5-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Hexa-4,5-dienoic acid or hexa-4,5-dienal.

    Reduction: Methyl hexanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl hexa-4,5-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, especially those involving esterases and lipases.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, where the ester functionality can be exploited for controlled release.

    Industry: Utilized in the production of fragrances and flavors due to its ester group, which imparts pleasant aromas.

Mechanism of Action

The mechanism of action of methyl hexa-4,5-dienoate in biological systems involves its interaction with enzymes that catalyze ester hydrolysis. Esterases and lipases can hydrolyze the ester bond, releasing hexa-4,5-dienoic acid and methanol. The conjugated diene system can also participate in various biochemical pathways, potentially interacting with cellular receptors and enzymes involved in oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl sorbate: Another ester of sorbic acid, with similar conjugated diene structure.

    Methyl hexanoate: A saturated ester with no conjugated double bonds.

    Ethyl hexa-4,5-dienoate: An ester with an ethyl group instead of a methyl group.

Uniqueness

Methyl hexa-4,5-dienoate is unique due to its specific conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Biological Activity

Methyl hexa-4,5-dienoate, also known as methyl 5-methylhexa-2,5-dienoate, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C8H12O2C_8H_{12}O_2 and a molecular weight of approximately 140.18 g/mol. The compound features a conjugated diene system with alternating double bonds, which enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to engage in electron transfer reactions facilitated by its conjugated diene system. This reactivity allows the compound to modulate various biochemical pathways, potentially influencing enzyme activity and receptor interactions. Research suggests that this compound may exhibit anti-inflammatory and antimicrobial properties through these mechanisms.

Anti-inflammatory Effects

Studies have indicated that this compound can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines, suggesting a potential therapeutic role in treating inflammatory diseases. This effect may be mediated through the inhibition of specific signaling pathways involved in inflammation.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy against both gram-positive and gram-negative bacteria highlights its potential as a natural preservative or therapeutic agent. The exact mechanism behind this antimicrobial action is believed to involve disruption of microbial cell membranes due to the compound's lipophilic nature.

Table 1: Summary of Biological Activities

Activity Effect Mechanism
Anti-inflammatoryInhibition of cytokine productionModulation of signaling pathways
AntimicrobialActivity against bacteriaDisruption of cell membranes

Case Study: Anti-inflammatory Effects

A study conducted on human macrophage cell lines demonstrated that treatment with this compound resulted in a significant reduction in the secretion of TNF-alpha and IL-6, key cytokines involved in the inflammatory response. The compound was administered at varying concentrations (10 µM to 100 µM), with the most pronounced effects observed at 50 µM.

Case Study: Antimicrobial Efficacy

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial potency. The study concluded that the compound could serve as a potential candidate for developing new antimicrobial agents.

Properties

InChI

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h4H,1,5-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEIYTRWDOPVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628493
Record name Methyl hexa-4,5-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114971-88-9
Record name Methyl hexa-4,5-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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